1-Methyl-4-(pent-4-ynyl)piperazine

説明

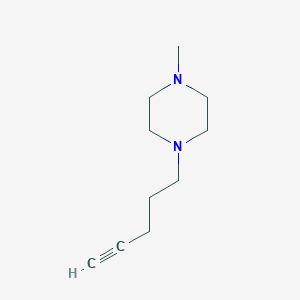

1-Methyl-4-(pent-4-ynyl)piperazine is a piperazine derivative featuring a methyl group at the 1-position and a pent-4-ynyl (CH₂CH₂C≡CH₂) substituent at the 4-position of the piperazine ring. Piperazines are heterocyclic compounds with two nitrogen atoms in a six-membered ring, widely utilized in pharmaceuticals due to their versatility in drug design.

特性

CAS番号 |

388121-84-4 |

|---|---|

分子式 |

C10H18N2 |

分子量 |

166.26 g/mol |

IUPAC名 |

1-methyl-4-pent-4-ynylpiperazine |

InChI |

InChI=1S/C10H18N2/c1-3-4-5-6-12-9-7-11(2)8-10-12/h1H,4-10H2,2H3 |

InChIキー |

IRQWLKGRKSVZDX-UHFFFAOYSA-N |

正規SMILES |

CN1CCN(CC1)CCCC#C |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects on Pharmacological Activity

Piperazine derivatives exhibit diverse biological activities depending on their substituents:

- 1-Methyl-4-(pyridin-4-yl)piperazine (): Activity: Enhances cytotoxicity in purine-based SMO antagonists, contributing to tumor growth suppression in melanoma models.

- 1-Methyl-4-(pent-4-ynyl)piperazine (Inferred): Potential Activity: The alkyne group may enable click chemistry for targeted drug delivery or serve as a metabolic site. Structural analogs suggest possible kinase or anticancer applications, though specific data are lacking.

Solubility and Physicochemical Properties

Substituents significantly influence solubility and stability:

Note: The alkyne in this compound could reduce solubility relative to ethylene-spaced analogs but may enhance stability against metabolic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。